molecular formula C11H10BrNS B12994381 5-(4-Bromophenyl)-2,4-dimethylthiazole

5-(4-Bromophenyl)-2,4-dimethylthiazole

Cat. No.: B12994381
M. Wt: 268.17 g/mol
InChI Key: MPLIJZHMXLSKBJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry in Drug Discovery

The chemistry of thiazoles has been steadily developing since the pioneering work of Hantzsch and Hofmann. eurekaselect.comijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating the thiazole ring. wikipedia.orgorgsyn.org The discovery of the thiazole ring as a fundamental component of naturally occurring molecules like thiamine (Vitamin B1) and penicillin marked a significant milestone, cementing its importance in biological systems. eurekaselect.comwikipedia.orgbritannica.com This led to extensive research into synthetic thiazole derivatives, resulting in the development of numerous drugs. A variety of synthetic drugs containing the thiazole group have been on the market for some time, including the antimicrobial sulfathiazole, the antiretroviral drug ritonavir, the anti-inflammatory drug meloxicam, and the antineoplastic agent tiazofurin. ijper.orgjetir.orgnih.gov

Structural Features and Aromaticity of the Thiazole Ring System

Thiazoles are planar, aromatic compounds belonging to the azole family. wikipedia.orgslideshare.net Their aromaticity, which is greater than that of the corresponding oxazoles, arises from the delocalization of pi-electrons within the five-membered ring. wikipedia.orgnih.gov This is evidenced by proton NMR spectroscopy, where the ring protons show chemical shifts between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.orgslideshare.net The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment. fiveable.me The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. wikipedia.orgslideshare.net

Table 1: Physicochemical Properties of Thiazole

Property Value
Molecular Formula C₃H₃NS
Molar Mass 85.12 g·mol⁻¹
Boiling Point 116 to 118 °C
Acidity (pKa of conjugate acid) 2.5

This data pertains to the parent thiazole compound. wikipedia.org

Overview of Pharmacological Relevance of Thiazole Derivatives

Thiazole derivatives are recognized for their diverse and significant biological activities, making them a focal point of scientific research. wisdomlib.org The thiazole nucleus is a key component in many pharmacologically active compounds. ijper.org These derivatives have demonstrated a wide spectrum of therapeutic effects, including:

Antimicrobial and Antifungal Activity : Many thiazole-based compounds have been developed as potent agents against bacteria and fungi. nih.govwisdomlib.orgresearchgate.net

Anticancer Activity : The thiazole scaffold is present in several clinically used anticancer drugs, such as Dasatinib and Dabrafenib. nih.govnih.gov Research has shown that derivatives can exhibit significant cytotoxic activity against various cancer cell lines. wisdomlib.orgmdpi.com

Anti-inflammatory Effects : Thiazole derivatives are known to possess anti-inflammatory properties, with Meloxicam being a widely used non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgjetir.orgpharmaguideline.com

Other Activities : The pharmacological profile of thiazole derivatives also extends to antiviral, antimalarial, antioxidant, anticonvulsant, and antidiabetic properties. researchgate.netdergipark.org.trisca.me

The versatility of the thiazole ring allows for modifications at various positions, which can produce new compounds with enhanced therapeutic potential and a broad spectrum of effects. nih.govmdpi.com

Rationale for Investigating Substituted Thiazoles, including 5-(4-Bromophenyl)-2,4-dimethylthiazole

The investigation of substituted thiazoles is driven by the principle of structure-activity relationships (SAR), where modifying the chemical structure of a molecule can fine-tune its pharmacological properties. researchgate.net The introduction of different substituents onto the thiazole core can influence factors like binding affinity to biological targets, bioavailability, and metabolic stability. dergipark.org.tr

The compound This compound is a specific example of a polysubstituted thiazole. The rationale for its investigation can be broken down by its structural components:

Thiazole Core : Provides the fundamental heterocyclic scaffold known for its broad biological activity.

Methyl Groups (at C2 and C4) : These small alkyl groups can influence the molecule's solubility and steric profile, potentially affecting how it interacts with biological receptors. The synthesis of a similar structure, 2,4-dimethylthiazole (B1360104), is well-established. orgsyn.org

4-Bromophenyl Group (at C5) : The presence of a phenyl ring attached to the thiazole core is a common feature in many active compounds. mdpi.com The bromine atom, a halogen, is an electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring and the entire molecule. nih.gov This can enhance biological activity; for instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that this substitution can lead to promising antimicrobial and anticancer potential. nih.govmdpi.com Aromatic substitution at the para position of a phenyl ring attached to a thiazole has been noted to enhance anticancer activity. nih.gov

Therefore, the specific arrangement of a bromophenyl group at the C5 position and methyl groups at the C2 and C4 positions of the thiazole ring in this compound presents a unique combination of electronic and steric features. This makes it a compound of interest for screening and development of new therapeutic agents, building upon the established pharmacological importance of the substituted thiazole chemical class.

Table 2: Structural Features of this compound

Feature Description Potential Influence
Core Structure 2,4-disubstituted thiazole ring Foundation for diverse biological activity
C5-Substituent 4-Bromophenyl group Modulates electronic properties, potential for enhanced anticancer/antimicrobial activity

| C2 & C4 Substituents | Methyl groups | Affects solubility and steric interactions with biological targets |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C11H10BrNS/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

MPLIJZHMXLSKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 4 Bromophenyl 2,4 Dimethylthiazole and Its Analogs

Established Synthetic Routes for 2,4-Dimethylthiazole (B1360104) Scaffolds

The formation of the 2,4-dimethylthiazole core is a foundational step in the synthesis of the target molecule. The Hantzsch thiazole (B1198619) synthesis remains a cornerstone, though alternative cyclization methods offer valuable options.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a classic and widely employed method for constructing the thiazole ring. youtube.comsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. youtube.comsynarchive.com For the synthesis of a 2,4-dimethylthiazole scaffold, the key starting materials are chloroacetone (B47974) or bromoacetone (B165879) and thioacetamide (B46855). orgsyn.orgchemicalbook.com

The mechanism commences with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com This is followed by a tautomerization of the thioamide and subsequent intramolecular cyclization, where the nitrogen attacks the carbonyl carbon. youtube.com The final step is a dehydration reaction to yield the aromatic thiazole ring. youtube.com

A common adaptation of this synthesis involves the in situ generation of thioacetamide from acetamide (B32628) and a thionating agent like phosphorus pentasulfide. orgsyn.org This approach avoids the need to handle the often unstable thioacetamide directly. orgsyn.org The reaction is typically carried out in a solvent such as benzene. orgsyn.org

Table 1: Key Reactants in Hantzsch Synthesis for 2,4-Dimethylthiazole

Reactant Role
Chloroacetone/Bromoacetone α-haloketone component
Thioacetamide Thioamide component

Alternative Cyclization Reactions for Thiazole Formation

While the Hantzsch synthesis is robust, other cyclization strategies have been developed. One such method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) in chloroform (B151607) to produce 5-arylthiazoles. organic-chemistry.org Another approach utilizes the coupling of α-diazoketones with thioamides or thioureas, catalyzed by trifluoromethanesulfonic acid (TfOH), to form 2,4-disubstituted thiazoles. organic-chemistry.org

More contemporary, environmentally conscious methods are also emerging. These "green" synthetic routes may employ microwave irradiation, ultrasound, or mechanochemistry to facilitate the cyclization, often with the goal of reducing reaction times and the use of hazardous solvents. nih.govresearchgate.net For instance, a catalyst-free synthesis of 2-aminothiazoles has been achieved by reacting 2-bromoacetophenones with thiourea (B124793) under solvent-free conditions. organic-chemistry.org

Strategies for Introducing the 4-Bromophenyl Moiety at the C5 Position

The introduction of the 4-bromophenyl group at the C5 position of the thiazole ring is a critical transformation for the synthesis of the target compound. This can be achieved through direct C-H arylation of a pre-formed thiazole or by incorporating the aryl group into one of the precursors before the cyclization event.

Approaches to Aryl-Thiazole Linkages

Direct C-H arylation has become a powerful tool in organic synthesis for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for the C5-arylation of thiazoles. researchgate.netnih.govresearchgate.net The regioselectivity of the arylation (C2 vs. C5) can often be controlled by the choice of catalyst, ligand, and base. nih.gov For instance, a catalytic system of a palladium catalyst with bathophenanthroline (B157979) (Bphen) and potassium phosphate (B84403) (K₃PO₄) has been shown to favor C5-arylation. nih.gov Ligand-free palladium-catalyzed direct arylation has also been reported to be efficient for the 5-arylation of 2,4-disubstituted thiazoles. researchgate.net

Copper-catalyzed C-H arylation presents another viable strategy. The use of copper iodide with lithium tert-butoxide as a base can effectively couple aryl iodides to the C-H bonds of various heterocycles, including thiazoles. organic-chemistry.org

Formation of the 5-(4-Bromophenyl) Linkage through Precursor Chemistry

An alternative to direct arylation is to construct the thiazole ring from precursors that already contain the 4-bromophenyl moiety. One approach involves the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with 4-bromobenzaldehyde. researchgate.net The resulting 5-(4-bromobenzylidene)-2,4-thiazolidinedione can then undergo further transformations to yield the desired 2,4-dimethylthiazole derivative.

Another strategy involves the synthesis of an α-bromoketone that incorporates the 4-bromophenyl group. For example, Friedel-Crafts acylation of (1-phenyl)adamantane can be used to produce an α-bromoketone, which can then undergo a Hantzsch condensation with a thioamide to form a 2,4-disubstituted thiazole. nih.gov A similar principle could be applied to synthesize an α-haloketone precursor bearing a 4-bromophenyl group for the subsequent Hantzsch reaction.

Synthesis of Precursors and Intermediates Relevant to 5-(4-Bromophenyl)-2,4-dimethylthiazole

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.

For methods involving the Hantzsch synthesis, the primary precursors are an appropriately substituted α-haloketone and thioacetamide. If the 4-bromophenyl group is to be introduced via the ketone, a precursor such as 2-bromo-1-(4-bromophenyl)propan-1-one would be required.

In the context of direct arylation, the key intermediate is 2,4-dimethylthiazole, synthesized as described in section 2.1. The other crucial precursor is a 4-bromophenyl source, typically 4-bromoiodobenzene or 4-bromophenylboronic acid for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an intermediate for certain pyrimidine-based compounds, has been achieved from methyl 2-(4-bromophenyl)acetate. atlantis-press.com This highlights the utility of commercially available brominated phenyl compounds as starting materials for more complex heterocyclic structures.

Table 2: Key Precursors and Intermediates

Compound Synthetic Relevance
2,4-Dimethylthiazole Substrate for direct C5-arylation
4-Bromoiodobenzene Aryl source for Pd-catalyzed cross-coupling
4-Bromophenylboronic acid Aryl source for Suzuki-Miyaura coupling
2-Bromo-1-(4-bromophenyl)propan-1-one Potential α-haloketone for Hantzsch synthesis

Optimization and Green Chemistry Considerations in Synthetic Protocols

The classic Hantzsch synthesis, while effective, often involves multiple steps, harsh reaction conditions, and the use of volatile organic solvents, which are environmentally detrimental. To address these drawbacks, significant research has been directed towards developing greener alternatives.

One of the primary strategies in greening the synthesis of thiazole derivatives is the optimization of reaction parameters in one-pot multicomponent reactions. This approach consolidates multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. For instance, in the synthesis of related Hantzsch thiazole derivatives, a systematic investigation into the choice of solvent has revealed that a 1:1 mixture of ethanol (B145695) and water can be a suitable, inexpensive, and safe medium. mdpi.comsemanticscholar.org This is a significant improvement over traditionally used hazardous solvents.

Further optimization often involves the catalyst system. In a model one-pot synthesis of a Hantzsch thiazole derivative, the amount of a silica-supported tungstosilisic acid (SiW/SiO2) catalyst was optimized. It was found that increasing the catalyst loading from 5% to 15% enhanced the yield, while any further increase had no significant effect. mdpi.comsemanticscholar.org This highlights the importance of fine-tuning catalyst concentration to maximize efficiency and minimize waste.

The following table summarizes the optimization of catalyst loading and solvent choice for a model one-pot Hantzsch thiazole synthesis, demonstrating the systematic approach to developing greener protocols.

EntryCatalyst Loading (%)SolventTemperature (°C)Yield (%)
15Ethanol/Water (1:1)6575
210Ethanol/Water (1:1)6582
315 Ethanol/Water (1:1) 65 90
418Ethanol/Water (1:1)6590
515WaterReflux70
615EthanolReflux85
715MethanolReflux80
8151-ButanolReflux78
This table is generated based on data from a model reaction for the synthesis of a Hantzsch thiazole derivative and illustrates the principles of optimization. mdpi.comsemanticscholar.org

Energy-efficient synthetic methods have also been explored. Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improvements in yields. nih.gov For example, the microwave-assisted Hantzsch reaction for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines resulted in high yields (89–95%) in just 30 minutes, whereas conventional heating required 8 hours and yielded products that needed extensive purification. nih.gov This demonstrates the potential of microwave irradiation to significantly enhance the efficiency and environmental footprint of thiazole synthesis.

The table below presents a comparative overview of conventional versus microwave-assisted synthesis for a series of thiazole derivatives, underscoring the advantages of the latter.

CompoundConventional Method (Yield %, Time)Microwave Method (Yield %, Time)
6a75%, 8h95%, 30 min
6b72%, 8h92%, 30 min
6c78%, 8h94%, 30 min
6d70%, 8h89%, 30 min
This table is based on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines and serves to illustrate the benefits of microwave-assisted synthesis. nih.gov

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of thiazole rings. This method often proceeds under milder conditions and with shorter reaction times. mdpi.com The use of ultrasonic irradiation in a one-pot synthesis of Hantzsch thiazole derivatives has been shown to produce high yields in a significantly reduced timeframe. mdpi.comsemanticscholar.org

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green chemistry. Grinding reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, can lead to efficient product formation without the need for bulk solvents. researchgate.net This "mechanochemical" approach minimizes waste and simplifies product isolation. A one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been successfully achieved under solvent-free conditions by triturating the reactants at a moderately elevated temperature, resulting in admirable yields of a single regioisomer. researchgate.net

In the context of synthesizing analogs of this compound, such as 2,4-diphenyl thiazole derivatives, a green protocol involving the bromination of ethyl benzoylacetates with N-Bromosuccinimide in the presence of 2-hydroxypropyl-β-cyclodextrin, followed by cyclization with thiobenzamides in water, has been reported. researchgate.net This method features milder reaction conditions, good to excellent yields, and a simpler workup procedure compared to traditional methods. researchgate.net

These optimized and green synthetic methodologies, while not all specific to the exact synthesis of this compound, provide a clear roadmap for how its production can be made more efficient and environmentally sustainable. The principles of one-pot synthesis, use of green solvents, and application of energy-efficient technologies are broadly applicable to this class of compounds.

Structure Activity Relationship Sar Investigations of 5 4 Bromophenyl 2,4 Dimethylthiazole Derivatives

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional arrangement of a molecule is paramount for its interaction with biological macromolecules such as proteins and nucleic acids. For 5-(4-Bromophenyl)-2,4-dimethylthiazole derivatives, conformational flexibility primarily arises from the rotation around the single bond connecting the thiazole (B1198619) and the 4-bromophenyl rings. The preferred conformation, which dictates the spatial orientation of the phenyl group relative to the thiazole heterocycle, can significantly influence the molecule's ability to fit into the binding pocket of a target protein.

While this compound itself is not chiral, the introduction of chiral centers in its derivatives can have a profound impact on their biological activity. It is a well-established principle in medicinal chemistry that stereochemistry is often a key determinant of a drug's potency and pharmacokinetic profile. nih.gov Enantiomers of a chiral drug can exhibit widely different activities, with one being highly active while the other is inactive or even produces adverse effects. This stereospecificity is typically due to the precise three-dimensional requirements of receptor binding sites. nih.gov For instance, studies on other chiral heterocyclic compounds have demonstrated that only specific isomers display significant biological activity, which is often attributed to stereoselective uptake by cellular transport systems or differential binding affinities to the target enzyme. nih.gov

Influence of the Thiazole Ring Substituents (C2, C4-Methyl Groups) on Bioactivity

The thiazole ring is a critical pharmacophore in numerous biologically active compounds. globalresearchonline.netmdpi.com Modifications to the substituents on this ring can drastically alter the biological profile of the molecule. In the case of this compound, the methyl groups at the C2 and C4 positions play a significant role in defining the molecule's interaction with its biological targets.

In related thiazole derivatives, the nature of the substituent at the C2 and C4 positions has been shown to be critical for activity. For example, in a series of thiazole-based stilbene (B7821643) analogs, modifications at these positions led to significant variations in their DNA topoisomerase IB inhibitory activity. nih.gov Similarly, in a study of sulfamoyl benzamidothiazoles, exchanging methyl groups with other substituents at different positions on a phenyl ring attached to the thiazole core resulted in significant changes in activity, with some des-methyl compounds being found to be inactive. laccei.org

Role of the 4-Bromophenyl Substituent at the C5 Position

The presence of a 4-bromophenyl group at the C5 position of the thiazole ring is a key feature that significantly impacts the molecule's biological activity through both electronic and steric effects.

The bromine atom, being a halogen, is an electron-withdrawing group, which influences the electronic distribution of the entire molecule. This alteration of the molecule's electronic properties can affect its ability to interact with the amino acid residues in the active site of a target protein.

One of the most significant contributions of the bromine atom is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base, such as an oxygen or nitrogen atom, in a protein. This type of interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand for its target. The presence of a bromine atom has been shown to increase hydrophobicity, which can facilitate the permeation of a molecule through the lipid layer of a cell membrane. globalresearchonline.net

The 4-bromophenyl group is a bulky substituent, and its presence at the C5 position provides a significant steric element to the molecule. This steric bulk can be crucial for occupying a specific binding pocket in a receptor, thereby enhancing the binding affinity. The size and shape of this group can promote favorable van der Waals interactions with hydrophobic residues in the active site.

Conversely, the steric hindrance provided by the 4-bromophenyl group can also play a role in selectivity, preventing the molecule from binding to off-target proteins. The position of the bromine atom on the phenyl ring is also important. The para-positioning in 4-bromophenyl ensures that the steric bulk is directed away from the thiazole ring, which may be optimal for fitting into certain receptor geometries. Studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that this moiety is a key contributor to their antimicrobial and anticancer activities. nih.gov

Peripheral Substituent Effects and Pharmacophore Identification

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, pharmacophore modeling studies on related thiazole derivatives can provide insights into the key features required for biological activity.

Typically, a pharmacophore model for this class of compounds would include:

An aromatic ring feature corresponding to the 4-bromophenyl group.

A halogen bond donor feature from the bromine atom.

Hydrophobic features corresponding to the methyl groups and the phenyl ring.

A hydrogen bond acceptor feature, which could be the nitrogen atom of the thiazole ring.

Pharmacophore modeling studies on a series of thiazole derivatives that inhibit the Pin1 enzyme identified a five-point pharmacophore consisting of a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic rings as being crucial for activity. lew.ro This highlights the importance of aromatic and hydrogen-bonding interactions in the biological activity of thiazole derivatives.

By systematically modifying the peripheral substituents of the this compound core and observing the effects on biological activity, it is possible to map out the key interaction points and refine the pharmacophore model. For example, in a study of thiazole derivatives as fascin (B1174746) inhibitors, modifications to the substituents on the thiazole nitrogen led to significant changes in their anti-migration activities, helping to identify the optimal structural requirements for this biological effect. semanticscholar.org

Correlations Between Structural Modifications and Biological Responses

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is the cornerstone of SAR studies. For derivatives related to this compound, several studies have established clear correlations between structural changes and biological responses, particularly in the areas of antimicrobial and anticancer research.

In a study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, various aromatic aldehydes were reacted to create Schiff bases, and their antimicrobial and anticancer activities were evaluated. nih.gov The results, summarized in the table below, demonstrate how different substituents on the peripheral phenyl ring influence the biological activity.

Compound IDR-group (Substituent on peripheral phenyl)Anticancer Activity (IC50 in µM) against MCF7
p12-chloro25.1
p24-chloro10.5
p32-nitro20.2
p44-nitro15.6
p52-hydroxy>100
p64-hydroxy45.2
p74-methoxy75.8
p83,4,5-trimethoxy>100
p94-N,N-dimethylamino80.1
p102-hydroxy-1-napthyl>100
5-fluorouracil(Standard)5.2
Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov

From this data, several correlations can be drawn:

Position of Substituents: A chloro group at the para-position (p2) resulted in significantly higher anticancer activity compared to the ortho-position (p1). nih.gov Similarly, a nitro group at the para-position (p4) was more effective than at the ortho-position (p3). nih.gov

Electronic Effects: Electron-withdrawing groups like chloro and nitro generally conferred potent activity. nih.gov In contrast, electron-donating groups like hydroxy and methoxy (B1213986) tended to decrease or abolish the activity. nih.gov

Steric Factors: The bulky 2-hydroxy-1-napthyl group (p10) and the 3,4,5-trimethoxy group (p8) resulted in a loss of activity, suggesting that large substituents at this position are not well-tolerated, likely due to steric hindrance. nih.gov

These findings, while not on the exact this compound molecule, provide valuable insights into the SAR of the broader 4- or 5-(4-bromophenyl)thiazole scaffold. They underscore the critical role of the electronic nature and steric profile of peripheral substituents in modulating the biological response.

Following a comprehensive search for scientific literature, it was determined that no specific computational studies focusing solely on the chemical compound This compound are publicly available. The search included queries for molecular docking simulations, Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and reactivity descriptors directly related to this specific molecule.

While research exists for structurally similar compounds, such as other substituted bromophenyl-thiazole derivatives, the strict requirement to only include information pertaining to this compound prevents the use of these sources. The generation of an article based on the provided outline would necessitate data and findings from dedicated research on this exact compound.

Therefore, the requested article on the "Computational Chemistry and In Silico Approaches for this compound" cannot be generated at this time due to the absence of the required specific and detailed research findings in the public domain.

Computational Chemistry and in Silico Approaches for 5 4 Bromophenyl 2,4 Dimethylthiazole

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the conformational flexibility and stability of a compound, which are critical for its interaction with biological targets. nih.govnih.gov For a molecule like 5-(4-Bromophenyl)-2,4-dimethylthiazole, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein's binding site.

The simulation process begins by generating a three-dimensional model of the molecule and assigning a set of parameters, known as a force field, to describe the physics governing the bonds and atomic interactions. The molecule is typically placed in a simulated box of solvent (usually water) to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often nanoseconds, by solving Newton's equations of motion. nih.gov

Analysis of the resulting trajectory provides a wealth of information. A key metric is the Root Mean Square Deviation (RMSD), which is monitored to determine if the molecule has reached a stable conformational state during the simulation. researchgate.net Furthermore, cluster analysis of the trajectory can identify the most populated or dominant conformational states the molecule adopts. nih.gov

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. For instance, studies on other thiazole (B1198619) derivatives have used MD simulations lasting 50 to 100 nanoseconds to confirm that a potential drug molecule remains stably bound within the active site of its target protein. nih.govplos.org These simulations validate the interactions predicted by initial molecular docking studies and provide a more dynamic picture of the binding event, highlighting the stability of crucial hydrogen bonds and hydrophobic interactions over time. nih.govplos.org

In Silico Prediction of Pharmacological Profiles

In silico methods are essential for predicting the pharmacological profile of a potential drug candidate in the early stages of discovery. researchgate.net These computational tools forecast a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential to be a successful drug. researchgate.netnih.gov

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. ijpsonline.com The most widely used guideline is Lipinski's Rule of Five, which establishes criteria for properties that influence a drug's absorption and permeability. nih.gov The rules state that an orally active drug candidate should generally have:

A molecular weight (MW) of 500 g/mol or less.

A lipophilicity value (LogP) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Compounds that comply with these rules are more likely to have good oral bioavailability. nih.gov For this compound, these properties can be calculated based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound This interactive table outlines the calculated drug-likeness properties based on Lipinski's Rule of Five.

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Formula C₁₁H₁₀BrNS N/A N/A
Molecular Weight 268.17 g/mol ≤ 500 Yes
LogP (Lipophilicity) ~3.85 ≤ 5 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 2 (N, S atoms) ≤ 10 Yes
Molar Refractivity 65.5 cm³ 40 - 130 Yes

As shown in the table, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Beyond Lipinski's rules, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is routinely performed for novel thiazole derivatives to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity risks. nih.govnih.gov

Identifying the specific biological target of a compound is a critical step in understanding its mechanism of action. nih.gov Computational target fishing, also known as reverse docking or inverse docking, is an effective in silico strategy for this purpose. nih.govcapes.gov.br This approach turns the typical docking process around: instead of screening many ligands against a single protein, a single ligand is screened against a large library of known 3D protein structures. mdpi.com

For this compound, the process would involve docking its 3D structure into the binding sites of thousands of proteins in databases like the Protein Data Bank (PDB). The results are then scored and ranked based on the predicted binding affinity (e.g., binding energy in kcal/mol). mdpi.com Proteins that show high binding affinity are identified as potential targets for the molecule.

This methodology has been successfully applied to other thiazole derivatives to generate hypotheses about their biological activity. For example, through molecular docking, related compounds have been predicted to inhibit key proteins involved in cancer and bacterial infections, such as:

DNA Gyrase: An essential bacterial enzyme, making it a target for antibiotics. nih.gov

Tubulin: A protein crucial for cell division, making it a target for anticancer agents. nih.gov

Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer cells. mdpi.com

Rho6 Protein: A target implicated in hepatic cancer. nih.govmdpi.com

The results from target fishing provide a valuable starting point for further experimental validation, helping to guide research and accelerate the drug discovery process. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Chlorobiocin
Combretastatin A-4
Diclofenac
Sorafenib

Based on the provided search results, there is insufficient specific data available for the chemical compound This compound to generate the requested article. The scientific literature accessible through the search focuses on the biological activities of various related thiazole derivatives, but not on this exact molecule.

Research has been conducted on compounds with similar structural features, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives nih.gov and 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives pnrjournal.com. These studies explore general anticancer and antimicrobial properties of the broader bromophenyl-thiazole chemical class. nih.govpnrjournal.com For instance, various derivatives have been synthesized and evaluated for their in vitro activity against cancer cell lines like MCF-7 and against various bacterial and fungal strains. nih.govpnrjournal.com

However, the specific biological activities, molecular mechanisms, kinase inhibition profiles, and antimicrobial spectrum for This compound are not detailed in the search results. Therefore, an article focusing solely on this compound as per the requested outline cannot be accurately generated.

Exploration of Biological Activities and Molecular Mechanisms

Antitubercular Activity Investigations

Targeting Mycobacterium tuberculosis Enzymes (e.g., InhA, MmpL3, DNA gyrase)

The antibacterial action of many compounds is achieved by inhibiting essential enzymes in the pathogen. In Mycobacterium tuberculosis, several enzymes are validated targets for drug discovery. nih.govnih.gov These include:

InhA: An enoyl-acyl carrier protein reductase crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. nih.gov

MmpL3 (Mycobacterial membrane protein Large 3): A transmembrane protein essential for transporting mycolic acid precursors across the cell membrane. nih.gov

DNA gyrase: A type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. Its absence in mammals makes it a selective target. nih.gov

While these are known targets for various antitubercular agents, specific studies directly demonstrating the inhibition of InhA, MmpL3, or DNA gyrase by 5-(4-Bromophenyl)-2,4-dimethylthiazole are not extensively detailed in the reviewed literature. However, research on related 2-aminothiazole (B372263) derivatives suggests that a possible target in M. tuberculosis could be the enzyme β-ketoacyl ACP synthase (KasA), which is also involved in the mycolic acid biosynthesis pathway. researchgate.net

Structure-Activity Relationships for Antimycobacterial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. For thiazole (B1198619) derivatives, research has identified several key structural features that influence their antimycobacterial activity. nih.gov

Key SAR findings for thiazole and related heterocyclic derivatives against M. tuberculosis are summarized below:

Structural Feature/ModificationObservation on Antimycobacterial ActivityReference
Substitution at Position 2 of Thiazole The nature of the substituent at this position significantly impacts activity. researchgate.net
Substitution at Position 5 of Thiazole The presence of a substituted phenyl ring at this position is a common feature in active compounds. nih.gov
Halogenated Phenyl Ring Compounds with a halogen (e.g., bromo, chloro) on the phenyl ring often exhibit enhanced potency. The compound 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol was found to be highly active against both sensitive and resistant M. tuberculosis strains. nih.gov
General Trisubstituted Pattern 2,4,5-trisubstituted thiazoles are considered a privileged scaffold in drug design for improving biological activity. nih.gov
Benzimidazole (B57391) Analogues In related benzimidazole structures, substituents at the 2, 5, and 6 positions were crucial for activity, with some compounds showing excellent potency (MIC values as low as 0.004 µg/mL). nih.gov

These studies collectively suggest that the 4-bromophenyl group at position 5 and the methyl groups at positions 2 and 4 of this compound are likely important contributors to its potential antimycobacterial effects.

Other Relevant Biological Activities (e.g., Anticonvulsant, Antioxidant)

Beyond its potential antimycobacterial effects, the thiazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.govmdpi.comchemrevlett.com

Anticonvulsant Activity: Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs (AEDs) with better efficacy and fewer side effects is ongoing. tandfonline.combiointerfaceresearch.com Thiazole derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. mdpi.combiointerfaceresearch.combas.bg Notably, a study demonstrated that a compound featuring a 4-bromophenyl group attached to a thiazole ring, specifically 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, showed high anticonvulsant activity in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. tandfonline.com

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in many degenerative diseases. researchgate.netnih.gov Thiazole and thiazolidinone derivatives have been investigated for their antioxidant properties. nih.govmdpi.com These compounds can act as antioxidants by scavenging free radicals and reducing ROS levels. researchgate.net Studies on various thiazole derivatives have confirmed their ability to inhibit oxidative processes. chemrevlett.commdpi.comaip.orgnih.gov

Mechanism of Action and Cellular Targets

The mechanisms underlying the diverse biological activities of thiazole derivatives are an area of active investigation.

Anticonvulsant Mechanism: The anticonvulsant activity of many drugs is related to their ability to interact with specific pharmacophoric elements. For a compound to be an effective anticonvulsant, it often needs to possess certain structural features. These include:

A hydrophobic aromatic ring. mdpi.combiointerfaceresearch.com

A hydrogen-bonding domain. mdpi.com

An electron-donor group. mdpi.com

A distal hydrophobic site. mdpi.com The structure of this compound, with its bromophenyl ring (hydrophobic domain) and thiazole nucleus (potential hydrogen bonding and electron-donating sites), aligns with this pharmacophore model, providing a potential explanation for the anticonvulsant activity observed in related structures.

Advanced Research Perspectives and Future Directions for 5 4 Bromophenyl 2,4 Dimethylthiazole

Development of High-Throughput Screening Assays for Compound Evaluation

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast chemical libraries to identify compounds that modulate a specific biological target. researchgate.netresearchgate.net For the evaluation of 5-(4-Bromophenyl)-2,4-dimethylthiazole and its derivatives, the development of robust HTS assays is a critical step. These assays allow for the efficient screening of compound libraries to identify initial "hits" and to understand their structure-activity relationships (SAR). taylorandfrancis.com

The process begins with assay development and validation to ensure reliability and reproducibility. arizona.edu This involves optimizing parameters to achieve a signal-to-background ratio of greater than three and a Z' factor (a statistical measure of assay quality) of more than 0.5. youtube.com Both biochemical and cell-based assays can be employed. Biochemical assays might measure the direct inhibition of a purified enzyme, while cell-based assays can provide insights into a compound's effects within a more complex biological system. taylorandfrancis.com For instance, a fluorescence-based assay could be developed to screen for inhibitors of a specific enzyme or pathway. springernature.com

A significant challenge in HTS is the prevalence of false-positive results, often caused by promiscuous inhibitors that act non-specifically. researchgate.netarizona.edu To mitigate this, a tiered screening approach is necessary. nih.gov

Primary Screening: A large library of compounds is tested at a single, high concentration (e.g., 10 µM) to identify initial hits. youtube.com

Hit Confirmation and Potency: The activity of initial hits is confirmed, and their potency (IC50/EC50) is determined by testing them across a range of concentrations. arizona.edu

Secondary and Counter-Screening: Orthogonal assays, which use different technologies or unrelated targets, are employed to filter out compounds that interfere with the assay technology or act non-specifically. arizona.edu This step is crucial for confirming that the compound's activity is specific to the intended target.

The data generated from these HTS campaigns, profiling libraries of thiazole (B1198619) derivatives, can help identify compounds with improved activity and selectivity, guiding the subsequent stages of drug development. nih.gov

Assay TypeDescriptionApplication for Thiazole EvaluationKey Consideration
Biochemical AssaysMeasure the effect of a compound on a purified biological target, such as an enzyme or receptor. researchgate.netTo determine the direct inhibitory or activating effect on a specific molecular target.May not reflect the compound's activity in a cellular environment.
Cell-Based AssaysAssess the compound's effect on whole cells, providing data on cytotoxicity, pathway modulation, or phenotypic changes. taylorandfrancis.comTo evaluate the compound's biological effect in a more complex system and assess its cell permeability.The specific molecular target may not be immediately clear.
Fluorescence-Based AssaysUtilize changes in fluorescence intensity, polarization (FP), or resonance energy transfer (FRET) as a readout. researchgate.netWidely used in HTS for its sensitivity and adaptability to various target types.Potential for interference from fluorescent compounds. researchgate.net
Orthogonal/Counter-ScreeningUses a different assay technology or an unrelated target to confirm that the observed activity is specific. arizona.eduEssential for eliminating false positives and non-specific inhibitors.Requires the development and validation of additional assays.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from thiazole compounds to predict the physicochemical and biological properties of new, virtual derivatives. nih.gov This includes predicting activity against specific targets, as well as crucial pharmacokinetic properties like solubility and bioavailability, and potential toxicity. nih.govnih.gov

Virtual Screening: AI-powered tools can screen massive virtual libraries of compounds against a 3D model of a biological target, identifying molecules with a high probability of binding effectively. nih.govresearchgate.net This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Generative AI for de novo Design: Generative AI models can design entirely new molecules, optimized for specific properties. drugpatentwatch.com By learning from the structural features of known active thiazoles, these models can propose novel derivatives of this compound that have never been synthesized but are predicted to be highly effective and safe. drugpatentwatch.com

Synthesis Route Optimization: AI can analyze the chemical literature to predict viable and cost-effective synthetic routes for the most promising computer-designed candidates, streamlining the process of creating these molecules in the lab. drugtargetreview.com

Exploration of Prodrug Strategies and Drug Delivery Systems

A significant challenge in drug development is ensuring that a pharmacologically active compound reaches its target in the body in sufficient concentration and for an adequate duration. Prodrug strategies and advanced drug delivery systems are two approaches to optimize the pharmacokinetic profile of a lead compound like this compound.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form in the body through enzymatic or chemical processes. frontiersin.org This approach can be used to improve properties such as solubility, stability, and membrane permeability, or to achieve targeted drug release. For example, attaching an ester group to a thiazolide has been explored to improve pharmacokinetic parameters. acs.org Designing a prodrug of this compound could enhance its therapeutic efficacy by overcoming potential formulation or delivery hurdles. frontiersin.org

Advanced drug delivery systems, particularly those based on nanotechnology, offer another avenue for optimization. nih.gov Encapsulating the compound within polymeric nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid), can offer several advantages:

Sustained Release: Nanoparticles can provide tunable and prolonged release of the encapsulated drug, maintaining therapeutic concentrations over an extended period. nih.gov

Improved Stability: The delivery system can protect the drug from degradation in the biological environment. nih.gov

Enhanced Solubility and Loading: For lipophilic compounds, nanoparticle formulations can improve solubility and allow for higher drug loading. nih.gov

Design of Multi-Target Directed Ligands Based on the Thiazole Scaffold

Complex, multifactorial diseases like Alzheimer's disease and cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design a single molecule capable of interacting with two or more distinct biological targets. nih.govnih.gov The "one drug, multi-target" strategy can offer improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.gov

The thiazole scaffold is a versatile platform for developing MTDLs. researchgate.net Its structure can be chemically modified to incorporate different pharmacophores, each designed to interact with a specific target. nih.gov For example, research on Alzheimer's disease has explored MTDLs that combine a cholinesterase inhibitor moiety with functionalities that can also inhibit β-amyloid aggregation, act as antioxidants, or chelate metal ions. nih.govnih.gov

Future research on this compound could focus on using it as a starting point for MTDLs. By strategically modifying its structure, new ligands could be created that, for instance, simultaneously inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications or target multiple proteins involved in a cancer signaling pathway. researchgate.net This design strategy holds significant promise for developing more effective treatments for complex diseases. nih.govrsc.org

MTDL Design StrategyDescriptionPotential Application for a Thiazole-Based MTDL
Hybrid MoleculesCovalently linking two or more distinct pharmacophores into a single molecule. nih.govFusing the this compound core with another active moiety to hit a second, complementary target.
Dual Binding Site InhibitionDesigning a ligand that can interact with both the primary and a secondary (e.g., allosteric) site on a single target enzyme. nih.govModifying the scaffold to achieve enhanced, dual-site inhibition of a key enzyme in a disease pathway.
Multi-functional PropertiesIncorporating features that provide additional benefits, such as antioxidant or metal-chelating properties, alongside primary target engagement. nih.govnih.govAdding functional groups to the thiazole structure that can mitigate oxidative stress or metal dysregulation in neurodegenerative diseases.

Addressing Resistance Mechanisms in Drug Development

Drug resistance is a major obstacle in the treatment of many diseases, including cancer and bacterial infections, rendering previously effective therapies useless. frontiersin.orgnih.govmdpi.com When developing new therapeutic agents based on the this compound scaffold, it is crucial to anticipate and address potential mechanisms of resistance from the outset.

Common mechanisms of drug resistance include:

Target Modification: The biological target (e.g., an enzyme or receptor) undergoes mutation, reducing the drug's ability to bind effectively. nih.gov

Drug Efflux: Cancer cells or bacteria overexpress efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of the cell, preventing it from reaching its target. mdpi.com

Drug Inactivation: The cell develops enzymes that chemically modify and inactivate the drug. nih.gov

Target Overexpression: The cell increases the production of the target protein, requiring higher concentrations of the drug to achieve an inhibitory effect. mdpi.com

Thiazole derivatives have been investigated as tools to combat antibiotic resistance by inhibiting microbial targets or biofilm formation. nih.govnih.gov In cancer therapy, resistance to thiazole-containing microtubule-targeting agents like ixabepilone (B1684101) is a known challenge, often linked to the overexpression of specific tubulin isotypes (βIII-tubulin) or efflux pumps. mdpi.com

Q & A

Basic Synthesis

Q: What are common synthetic routes for preparing 5-(4-Bromophenyl)-2,4-dimethylthiazole? A: The compound is typically synthesized via heterocyclic condensation reactions. A general approach involves refluxing substituted benzaldehyde derivatives with thiazole precursors in polar solvents like ethanol or DMSO, catalyzed by glacial acetic acid. For example, analogous thiazole derivatives are prepared by reacting hydrazide intermediates with substituted benzaldehydes under reflux, followed by crystallization (e.g., 65% yield achieved using DMSO and ethanol) . Nano-catalysts like TiCl₄·SiO₂ have also been employed to enhance reaction efficiency in similar heterocyclic syntheses .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve the yield of this compound? A: Yield optimization requires systematic variation of catalysts, solvents, and reaction duration. For instance, nano-TiCl₄·SiO₂ significantly improves yields in tetrazole syntheses by increasing surface area and catalytic activity . Solvent polarity (e.g., DMSO vs. ethanol) and reflux time (4–18 hours) also critically influence intermediate stability and crystallization efficiency . Design-of-experiment (DoE) methodologies, such as factorial design, are recommended to identify optimal parameter combinations.

Basic Characterization

Q: What spectroscopic and analytical methods are essential for characterizing this compound? A: Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and thiazole ring vibrations) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm) .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray Crystallography : Determines molecular packing and bond angles .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies between spectroscopic and crystallographic data? A: Contradictions often arise from polymorphism or solvent interactions. For example, NMR may suggest a planar conformation, while X-ray reveals steric distortion. Cross-validation via DSC/TGA (to detect polymorphs) and solvent-free recrystallization (to eliminate solvent effects) is advised . Computational modeling (DFT) can also reconcile differences by simulating spectroscopic outputs from crystallographic coordinates .

Biochemical Mechanism Exploration

Q: What strategies are used to study the biochemical interactions of this compound? A: Thiazole derivatives often target enzymes or receptors via π-π stacking or halogen bonding. For this compound:

  • Molecular Docking : Predict binding affinity to proteins (e.g., using AutoDock Vina with PDB structures) .
  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeling to track sublocalization .

Advanced Receptor Binding Studies

Q: How can structural modifications enhance CB1 receptor selectivity over CB2? A: Substituent engineering is critical. In oxadiazole-pyrazole analogs, introducing tert-butyl groups and optimizing halogen placement (e.g., 4-bromophenyl) improved CB1 selectivity (IC₅₀ = 1.35 nM, CB2/CB1 = 286) . Pharmacophore modeling and 3D-QSAR can guide rational design to balance steric bulk and electronic effects.

Computational Modeling Integration

Q: What computational methods validate experimental data for this compound? A:

  • DFT : Calculates HOMO-LUMO gaps, MEP surfaces, and Fukui indices to predict reactivity .
  • MD Simulations : Assess stability in lipid bilayers or protein binding pockets over 100+ ns trajectories .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity .

Pharmacological Evaluation

Q: What in vitro models are suitable for preliminary pharmacological screening? A:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Actoprotective Assays : Measure ATP synthesis in mitochondria under oxidative stress .

Crystallographic Challenges

Q: How does crystal packing influence the biological activity of this compound? A: Non-covalent interactions (e.g., Br···S halogen bonds) in the crystal lattice can mimic receptor binding. For example, thiazole derivatives with parallel-displaced π-stacking exhibit enhanced kinase inhibition . Compare polymorphs (via PXRD) to correlate packing motifs with activity .

Solubility and Salt Formation

Q: What salt forms improve aqueous solubility without compromising stability? A: Sodium salts (e.g., imidazolidinedione derivatives) enhance solubility via ionic dissociation. For this compound, consider carboxylate or sulfonate counterions. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.